2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide
Overview
Description
“2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide” is a chemical compound with the formula C₁₀H₁₄BrNO . It is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The molecular weight of “this compound” is 244.12 g/mol . The InChI code for this compound is 1S/C10H13NO.BrH/c12-9-4-5-10-8(7-9)3-1-2-6-11-10;/h4-5,7,11-12H,1-3,6H2;1H .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 244.12 g/mol .Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds closely related to 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide focuses on their synthesis and structural elucidation. For instance, Macías et al. (2011) discussed the synthesis and X-ray diffraction data of 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, highlighting the compound's crystalline structure and unit-cell parameters, indicating a detailed understanding of the molecular arrangement Macías, Henao, Sanabria, & Palma, 2011.
Further extending the structural analysis, Guerrero et al. (2014) explored hydrogen-bonded assembly in benzazepine derivatives, revealing complex interactions that contribute to the compound's stability and potential for further modification Guerrero, Sanabria, Palma, Cobo, & Glidewell, 2014.
Therapeutic Potential and Selective Inhibition
The research by Annedi et al. (2012) introduced a novel class of 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives as human neuronal nitric oxide synthase (nNOS) inhibitors. This study not only provides insights into the structural-activity relationships but also demonstrates the therapeutic potential of these compounds in neuropathic pain models Annedi, Ramnauth, Cossette, Maddaford, Dove, Rakhit, & Andrews, 2012.
Anticonvulsant Activity
Piao et al. (2012) designed and synthesized 9-alkoxy-6,7-dihydro-2H-benzo[c][1,2,4]triazolo[4,3-a]azepin-3(5H)-one derivatives starting from 2,3,4,5-tetrahydro-7-hydroxy-1H-2-benzazepin-1-one. The anticonvulsant activity was evaluated, revealing compounds with significant protective indices in the maximal electroshock (MES) test, highlighting potential applications in epilepsy treatment Piao, Wei, Han, Zhang, Zhang, & Jiang, 2012.
Enantioselective Synthesis and Biocatalysis
Research by Zhou et al. (2015) explored the enantioselective synthesis of tetrahydroquinolin-4-ol and tetrahydro-1H-benzo[b]azepin-5-ol derivatives using Novozyme 435 lipase. This study demonstrates an efficient method for obtaining chiral compounds, which are valuable in the development of pharmaceuticals Zhou, Zheng, Cui, Han, & Chen, 2015.
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-2-benzazepin-7-ol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c12-10-4-3-9-7-11-5-1-2-8(9)6-10;/h3-4,6,11-12H,1-2,5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZHLOZKANFOFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CC(=C2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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